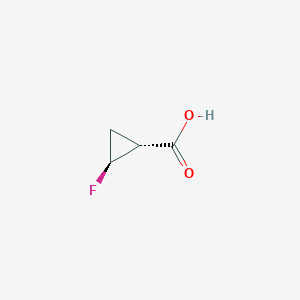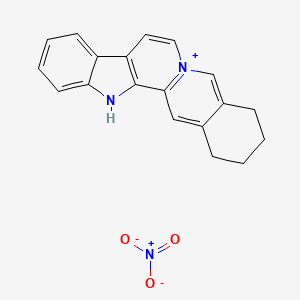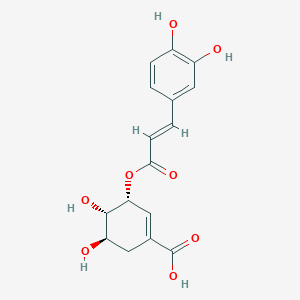![molecular formula C16H23NO15 B1649389 4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;2,3-dihydroxybutanedioic acid CAS No. 69815-49-2](/img/no-structure.png)
4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;2,3-dihydroxybutanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;2,3-dihydroxybutanedioic acid (hereafter referred to as 4-Amino-1-hydroxyethylbenzene-1,2-diol;2,3-dihydroxybutanedioic acid), is an organic compound that has been studied for its potential applications in scientific research. This compound has been found to be of interest due to its unique structure and properties.
Wissenschaftliche Forschungsanwendungen
X-ray Crystallography and Stereochemistry
The structural determination and stereochemical analysis of components similar to "4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol" have been crucial in the field of X-ray crystallography. For instance, the X-ray structure determination of related amino acids has provided insights into their stereochemistry, essential for understanding molecular interactions and reactivity (Nakamura et al., 1976).
Advanced Oxidation Processes
The oxidation chemistry and degradation pathways of compounds featuring similar functional groups have been extensively studied. Research on the advanced oxidation of paracetamol, a molecule containing similar moieties, has unveiled hydroxylation/degradation pathways and identified various nitrogenous and non-nitrogenous breakdown products (Vogna et al., 2002).
Biological Production of Malic Acid
The "2,3-dihydroxybutanedioic acid" part of the compound is structurally related to malic acid, which has seen increased interest due to its wide usage across food, chemicals, and pharmaceutical industries. The biological production of malic acid through fermentation and metabolic engineering highlights the potential of biotechnological applications in producing industrially important chemicals (Dai et al., 2018).
Dendrimer Synthesis
The synthesis of multifunctional dendrimers involves the use of monomers with various functional groups. Research into creating new types of C-branched monomers for dendrimer construction underscores the compound's relevance in developing complex molecular architectures with potential applications in drug delivery, catalysis, and material science (Newkome et al., 2003).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;2,3-dihydroxybutanedioic acid involves the conversion of 2-nitrophenol to 2-amino-4-nitrophenol, followed by reduction to 4-aminophenol. The 4-aminophenol is then reacted with glyoxylic acid to form 4-(2-hydroxy-1-oxoethyl)phenol, which is subsequently reduced to 4-[(1R)-2-amino-1-hydroxyethyl]phenol. The final step involves the reaction of 4-[(1R)-2-amino-1-hydroxyethyl]phenol with 2,3-dihydroxybutanedioic acid to form the desired compound.", "Starting Materials": [ "2-nitrophenol", "sodium borohydride", "glyoxylic acid", "sodium cyanoborohydride", "2,3-dihydroxybutanedioic acid" ], "Reaction": [ "2-nitrophenol is reduced to 2-amino-4-nitrophenol using sodium borohydride", "2-amino-4-nitrophenol is reduced to 4-aminophenol using sodium borohydride", "4-aminophenol is reacted with glyoxylic acid to form 4-(2-hydroxy-1-oxoethyl)phenol using sodium cyanoborohydride as a reducing agent", "4-(2-hydroxy-1-oxoethyl)phenol is reduced to 4-[(1R)-2-amino-1-hydroxyethyl]phenol using sodium borohydride", "4-[(1R)-2-amino-1-hydroxyethyl]phenol is reacted with 2,3-dihydroxybutanedioic acid to form 4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;2,3-dihydroxybutanedioic acid" ] } | |
CAS-Nummer |
69815-49-2 |
Produktname |
4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;2,3-dihydroxybutanedioic acid |
Molekularformel |
C16H23NO15 |
Molekulargewicht |
469.35 g/mol |
IUPAC-Name |
4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C8H11NO3.2C4H6O6/c9-4-8(12)5-1-2-6(10)7(11)3-5;2*5-1(3(7)8)2(6)4(9)10/h1-3,8,10-12H,4,9H2;2*1-2,5-6H,(H,7,8)(H,9,10)/t8-;;/m0../s1 |
InChI-Schlüssel |
ACFZEFCGESJKJH-JZGIKJSDSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[C@H](CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
SMILES |
C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,5,8-Trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one](/img/structure/B1649313.png)

![(1S,5S,13S,21S)-9,19-Dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol](/img/structure/B1649315.png)


![7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B1649323.png)

![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B1649325.png)

